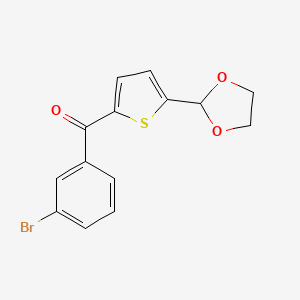

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based compound featuring a 3-bromobenzoyl substituent at the 2-position and a 1,3-dioxolane group at the 5-position of the thiophene ring. The bromine atom introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity, while the dioxolane moiety acts as a stabilizing acetal group.

Properties

IUPAC Name |

(3-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZDUSGKQZHGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641935 | |

| Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-04-6 | |

| Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps One common method starts with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride This intermediate is then reacted with thiophene in the presence of a base, such as pyridine, to form the 2-(3-bromobenzoyl)thiophene

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its electronic properties in the development of organic semiconductors.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromobenzoyl and dioxolane groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Structural Difference : The benzoyl group at the 2-position is substituted with electron-donating 3,5-dimethyl groups instead of bromine.

- Electronic Effects : The methyl groups enhance electron density on the aromatic ring, contrasting with the electron-withdrawing bromine in the target compound. This difference may alter reactivity in electrophilic substitutions or charge-transfer interactions .

- Applications: The dimethyl derivative may exhibit higher solubility in non-polar solvents, making it preferable for hydrophobic matrix applications.

5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene

- Structural Difference : A 4-ethoxy group replaces the 3-bromo substituent on the benzoyl ring.

- Electronic Effects : The ethoxy group provides moderate electron donation via resonance, reducing electrophilicity compared to the brominated analog.

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

- Structural Difference: An amino group and ester substituent replace the dioxolane and benzoyl groups.

- Reactivity: The amino group enables hydrogen bonding, while the ester may undergo hydrolysis under acidic/basic conditions, unlike the stable dioxolane acetal.

- Bioactivity: The presence of both bromine and amino groups could enhance antimicrobial activity, as seen in related triazole-thiophene hybrids .

Reactivity and Stability Comparisons

- Thiophene vs. Furan Derivatives : Thiophene-based compounds (e.g., the target molecule) generally exhibit lower reactivity in arylation reactions compared to furan analogs. For instance, arylation of 2-thiophenecarbonitrile yields 12.4%, while furan analogs achieve 24.7% due to sulfur’s electron-withdrawing effects .

- Dioxolane Stability : The 1,3-dioxolane group in the target compound offers hydrolytic stability under neutral conditions, similar to cyclic acetals in HMF-derived biofuels. However, acidic environments may cleave the acetal, a property exploited in prodrug design .

Biological Activity

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a compound that has attracted attention due to its potential biological activities. This compound, characterized by its unique thiophene and dioxolane structures, may exhibit various pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₁₄H₁₁BrO₃S

- Molecular Weight : 339.21 g/mol

- CAS Number : 898778-04-6

The biological activity of compounds like 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromobenzoyl group and the dioxolane moiety may enhance the compound's lipophilicity and facilitate cell membrane penetration, potentially leading to various biological effects.

Biological Activity

Recent studies have indicated that compounds containing dioxolane structures can exhibit significant antibacterial and antifungal activities. For instance, a related study on 1,3-dioxolanes demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans . The specific biological activities of 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene are still under investigation; however, its structural similarities suggest comparable activities.

Table 1: Biological Activity of Related Dioxolane Compounds

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Antibacterial | S. aureus, E. faecalis | 625–1250 |

| Compound 2 | Antifungal | C. albicans | <500 |

| Compound 3 | Antibacterial | P. aeruginosa | 625 |

Case Studies

- Antibacterial Activity : A study evaluated several dioxolane derivatives for their antibacterial properties. Results indicated that compounds with similar structures to 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene exhibited notable activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) varied significantly among the tested compounds.

- Antifungal Activity : Another investigation focused on the antifungal properties of dioxolane derivatives against Candida albicans. The results suggested that certain modifications in the dioxolane structure could enhance antifungal efficacy . This finding points to the potential of 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene as a candidate for further antifungal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.